
5-Bromo-2-methoxynicotinonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated and methoxylated compounds has been reported in several studies. For instance, a trinuclear Ni(II) complex with a Salamo-type ligand was synthesized, which includes a methoxy and bromo substituent similar to the structure of interest . Another study reported the synthesis of 5-bromopenta-2,4-diynenitrile, a compound with a bromo substituent in a similar position, which was achieved in three steps from commercially available compounds . Additionally, a nickel(II) compound was prepared through a microwave-assisted solvothermal reaction, which also contains a bromo and methoxy group . These studies demonstrate the feasibility of synthesizing complex structures that include bromo and methoxy functionalities, which could be applicable to the synthesis of 5-Bromo-2-methoxynicotinonitrile.
Molecular Structure Analysis
The molecular structure of compounds related to 5-Bromo-2-methoxynicotinonitrile has been elucidated using various techniques. Single-crystal X-ray diffraction was used to determine the crystal structure of a trinuclear Ni(II) complex , as well as a mononuclear nickel complex . These analyses provide detailed information on the coordination geometry and supramolecular interactions, which are valuable for understanding the structural aspects of bromo and methoxy-substituted compounds.
Chemical Reactions Analysis
The reactivity of bromo and methoxy-substituted compounds has been explored in several studies. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles led to the formation of cyclopropane derivatives . The reactivity of 5-bromopenta-2,4-diynenitrile with secondary amines and terminal alkynes was also investigated, providing access to polyfunctional carbon-rich scaffolds . Furthermore, the synthesis of 5-bromopenta-2,4-diynenitrile and its reactivity towards terminal alkynes was studied, revealing cascade reactions leading to diene and benzofulvene scaffolds . These studies highlight the potential of bromo and methoxy-substituted compounds to undergo diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo and methoxy-substituted compounds have been characterized through various analytical techniques. Elemental analysis, IR, UV/Vis, and fluorescence spectra, as well as molar conductance measurements, were used to characterize a trinuclear Ni(II) complex . Infrared spectroscopy and thermogravimetry/differential thermal gravimetry (TG-DTG) analysis were employed for a mononuclear nickel complex . These studies provide insights into the stability, electronic properties, and thermal behavior of compounds with bromo and methoxy groups, which are relevant for understanding the properties of 5-Bromo-2-methoxynicotinonitrile.
Applications De Recherche Scientifique
Applications in Organic Synthesis
5-Bromo-2-methoxynicotinonitrile is a chemical compound that finds its application predominantly in the field of organic synthesis. It is used as an intermediate in various chemical reactions to synthesize different compounds. For instance, it is involved in the preparation of 5-substituted guaiacyl compounds, which are critical in pulping catalysts from lignin. This is evident in the work done by Dimmel et al. (1996), where bromination was explored to improve the yield of benzoquinones from lignins, particularly focusing on guaiacyl-type units (Dimmel, Pan, Kuroda, & Bozell, 1996).
Safety and Hazards
5-Bromo-2-methoxynicotinonitrile is classified as a hazardous chemical . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
This compound is often used as a building block in the synthesis of various pharmaceuticals, so its targets can vary widely depending on the final compound it is incorporated into .
Biochemical Pathways
As a building block in pharmaceutical synthesis, it can be involved in a variety of pathways depending on the final compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-2-methoxynicotinonitrile are not directly available. These properties would be crucial in determining the bioavailability of the compound. As a building block, its adme properties can significantly influence the pharmacokinetics of the final pharmaceutical compound .
Result of Action
As a building block in pharmaceutical synthesis, its effects can vary widely depending on the final compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methoxynicotinonitrile. For instance, it should be stored in a dark place under an inert atmosphere at 2–8 °C to maintain its stability . Other environmental factors such as pH, temperature, and presence of other compounds can also influence its action and efficacy.
Propriétés
IUPAC Name |
5-bromo-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKLCMNRGGZZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650015 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxynicotinonitrile | |
CAS RN |
941294-54-8 | |
| Record name | 5-Bromo-2-methoxy-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxynicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





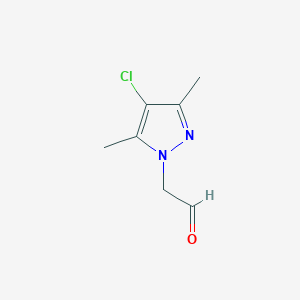
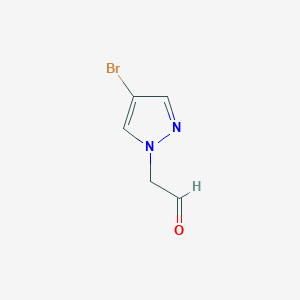
![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)
![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)

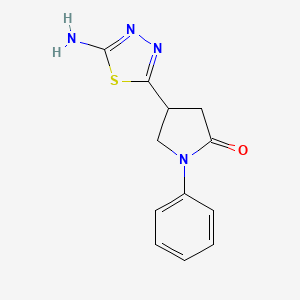
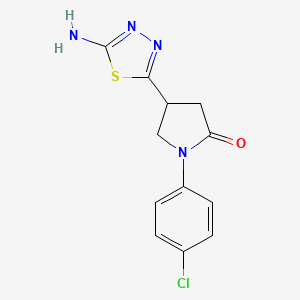
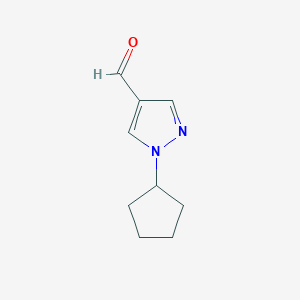
![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)